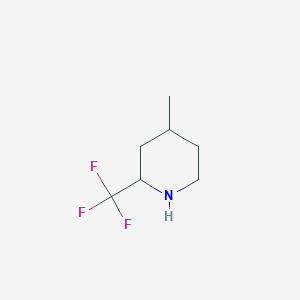4-Methyl-2-(trifluoromethyl)piperidine
CAS No.:
Cat. No.: VC16516422
Molecular Formula: C7H12F3N
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12F3N |
|---|---|
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | 4-methyl-2-(trifluoromethyl)piperidine |
| Standard InChI | InChI=1S/C7H12F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h5-6,11H,2-4H2,1H3 |
| Standard InChI Key | WAZJVLNXDYCATL-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCNC(C1)C(F)(F)F |
Introduction
Synthesis and Manufacturing Processes
The synthesis of 4-methyl-2-(trifluoromethyl)piperidine can be inferred from patented methods for analogous trifluoromethylated piperidines. A prominent approach involves the reaction of piperidinecarboxylic acid derivatives with sulfur tetrafluoride (SF₄), as detailed in Chinese Patent CN102603611B .
Key Synthetic Steps
-
Starting Material: 4-Methylpiperidine-2-carboxylic acid (hypothetical precursor).
-
Fluorination: Reaction with SF₄ in a mixed solvent (e.g., chloroform and anhydrous hydrofluoric acid) at elevated temperatures (50–150°C) .
-
Workup: Neutralization with sodium hydroxide, extraction with organic solvents (e.g., chloroform), and distillation to isolate the product .
Process Optimization
The patent reports yields of 54.5–80.1% for analogous trifluoromethylpiperidines, depending on reaction conditions . For instance:
-
Temperature: Higher temperatures (e.g., 150°C) improve conversion but may degrade sensitive intermediates .
-
Solvent System: Trichloromethane-hydrofluoric acid mixtures enhance SF₄ solubility and reaction efficiency .
-
Stoichiometry: A 1:1.5–3 molar ratio of carboxylic acid to SF₄ optimizes trifluoromethyl group incorporation .
Table 1: Synthetic Conditions for Trifluoromethylpiperidines (Adapted from CN102603611B )
| Starting Material | Solvent | SF₄ (mol equiv) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Piperidine-2-carboxylic acid | CHCl₃ + HF | 2.7 | 85 | 80.1 |
| 2-Chloro-4-piperidinecarboxylic acid | CH₂Cl₂ + HF | 2.1 | 95 | 53.9 |
Physicochemical Properties
While experimental data for 4-methyl-2-(trifluoromethyl)piperidine are scarce, extrapolations from related compounds provide preliminary insights:
Thermodynamic Properties
-
Boiling Point: Estimated 160–180°C (cf. 143.6°C for 4-methyl-2-(trifluoromethyl)pyridine ).
-
Density: ~1.1–1.3 g/cm³, aligning with values for fluorinated piperidines .
-
Solubility: Limited water solubility due to the trifluoromethyl group; miscible with organic solvents like chloroform and dichloromethane .
Spectroscopic Characteristics
-
¹H NMR: Expected signals at δ 3.0–3.5 ppm (piperidine ring protons), δ 1.2–1.8 ppm (methyl group), and splitting patterns indicative of axial-equatorial proton arrangements.
-
¹⁹F NMR: A singlet near δ -60 ppm, characteristic of trifluoromethyl groups .
Applications in Pharmaceutical and Industrial Chemistry
The trifluoromethyl-piperidine scaffold is prevalent in drug discovery due to its ability to enhance binding affinity and pharmacokinetic properties.
Medicinal Chemistry
-
Central Nervous System (CNS) Agents: Piperidine derivatives are common in antipsychotics and analgesics. The trifluoromethyl group may improve blood-brain barrier penetration .
-
Enzyme Inhibitors: Fluorinated piperidines inhibit cytochrome P450 enzymes, leveraging fluorine’s electronegativity for targeted interactions .
Agrochemicals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume